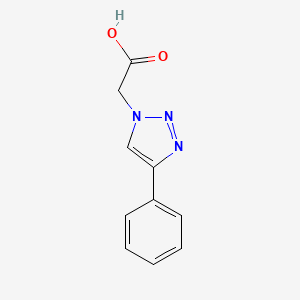![molecular formula C19H15N3O4 B2749481 2-(benzo[d][1,3]dioxole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034550-29-1](/img/structure/B2749481.png)
2-(benzo[d][1,3]dioxole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[d][1,3]dioxole is a structure feature found in various types of alkaloids such as aporphines, coptisines, and dibenzopyrrocolines . It’s an integral part of many natural products, such as sesamol and piperine .
Synthesis Analysis
The total synthesis of aporphine alkaloids with a benzo[d][1,3]dioxole structure feature was established based upon the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity .Molecular Structure Analysis
The structure of benzo[d][1,3]dioxole-type compounds has been determined by single-crystal X-ray diffraction studies .Chemical Reactions Analysis
The synthesis of benzo[d][1,3]dioxole-type compounds involves a well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution .Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Properties
The synthesis and chemical properties of compounds similar to "2-(benzo[d][1,3]dioxole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one" have been extensively studied. Researchers have focused on the development of novel synthetic pathways and the exploration of their chemical reactivity. For instance, the use of hybrid catalysts in the synthesis of pyranopyrimidine scaffolds demonstrates the interest in advancing the synthetic methodologies for complex molecules that can be used in medicinal chemistry and pharmaceutical industries due to their broad synthetic applications and bioavailability (Parmar, Vala, & Patel, 2023).
Biological and Pharmacological Activities
The biological and pharmacological significance of compounds containing the pyrimidine core, similar to the one , has been acknowledged in various studies. These compounds are known to exhibit a wide range of biological activities, making them key precursors for medicinal and pharmaceutical industries. The research underscores their applicability across diverse biological activities, emphasizing the ongoing investigations into their potential therapeutic uses (Parmar, Vala, & Patel, 2023).
Anticarcinogenic and Toxicological Perspectives
The study of organotin(IV) complexes, including compounds with structures related to "this compound", has revealed significant anticarcinogenicity and toxicity profiles. These studies provide insights into the potential use of such compounds in the development of new therapeutic agents targeting various cancers, highlighting the importance of structural features in modulating biological activities (Ali, Shahzadi, & Imtiaz-ud-Din, 2018).
Wirkmechanismus
Target of Action
Similar compounds with a benzo[d][1,3]dioxole structure have been synthesized and evaluated for their inhibitory activities on free radicals . Therefore, it’s possible that this compound may also interact with free radicals or related targets.
Mode of Action
It’s known that compounds with a benzo[d][1,3]dioxole structure can induce apoptosis and cause cell cycle arrests in certain cancer cell lines . This suggests that the compound might interact with its targets to induce similar cellular changes.
Pharmacokinetics
Similar compounds with a benzo[d][1,3]dioxole structure have been synthesized and their physical properties studied . These studies could provide insights into the potential ADME properties of this compound.
Result of Action
The compound has been shown to exhibit good selectivity between cancer cells and normal cells . This suggests that the compound’s action results in molecular and cellular effects that are more pronounced in cancer cells than in normal cells.
Eigenschaften
IUPAC Name |
5-(1,3-benzodioxole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c23-18(12-4-5-15-16(9-12)26-11-25-15)21-8-6-14-13(10-21)19(24)22-7-2-1-3-17(22)20-14/h1-5,7,9H,6,8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJHDMTWAYONBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
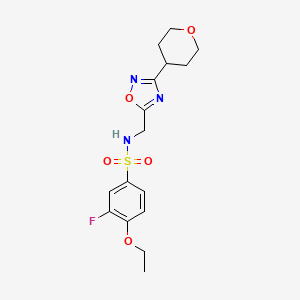
![Ethyl 4-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-3-oxobutanoate](/img/structure/B2749399.png)
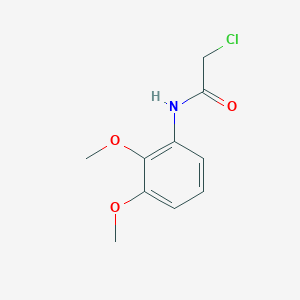
![Ethyl 6-{[(4-tert-butylphenyl)sulfonyl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2749402.png)

![N-(4-ethoxyphenyl)-2-(8-methyl-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2749406.png)
![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2749407.png)
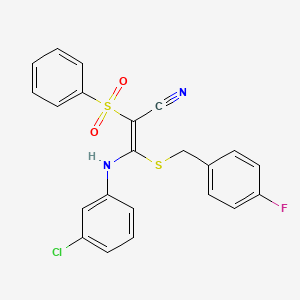
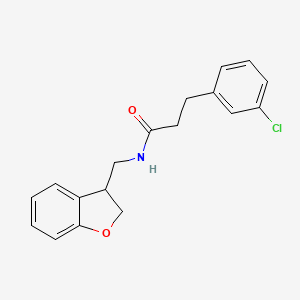
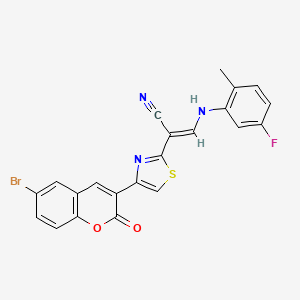


![16-Cyclopentyl-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione](/img/structure/B2749419.png)
